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5-Amino-2-(difluoromethoxy)benzonitrile

Cat. No.: B13512183
M. Wt: 184.14 g/mol
InChI Key: OYMSMYHISWFOSU-UHFFFAOYSA-N
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Description

Significance of Aryl Nitrile and Fluoroaryl Motifs in Advanced Chemical Scaffolds

Aryl nitriles are a prevalent feature in a wide range of organic compounds, from pharmaceuticals to materials. The nitrile group is a strong electron-withdrawing group, a property that can significantly influence the electronic nature of the aromatic ring to which it is attached. This electronic modulation can enhance interactions such as π-π stacking with biological targets. Furthermore, the nitrile moiety can act as a bioisostere for carbonyl or hydroxyl groups, capable of participating in hydrogen bonding and other polar interactions, which are crucial for molecular recognition processes. In synthetic organic chemistry, the nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and various heterocyclic systems.

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. The difluoromethoxy group (OCF₂H), a fluoroaryl motif, offers a unique combination of properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's bioavailability and binding affinity to target proteins. The introduction of fluorine can also block sites of metabolic degradation, leading to improved pharmacokinetic profiles of drug candidates. Moreover, the lipophilicity of a molecule can be fine-tuned through fluorination, which can enhance its ability to permeate biological membranes.

Academic Relevance of 5-Amino-2-(difluoromethoxy)benzonitrile (B6153896) as a Synthetic Precursor and Research Probe

This compound, with its distinct combination of reactive sites, holds considerable academic relevance as a synthetic precursor. While specific, large-scale applications are not yet extensively documented in publicly available literature, its structure suggests a multitude of potential synthetic transformations, making it a valuable building block for creating libraries of novel compounds for screening and research purposes.

The primary amino group serves as a key reaction center. It can be readily diazotized and subsequently replaced by a wide variety of substituents through Sandmeyer or related reactions, allowing for diverse functionalization of the aromatic ring. Furthermore, the amino group can undergo acylation, alkylation, or be incorporated into heterocyclic ring systems, providing a gateway to a vast chemical space.

The nitrile group, as previously mentioned, is a versatile synthetic handle. Its hydrolysis can yield the corresponding benzoic acid, while its reduction can afford a primary amine. These transformations open up further avenues for derivatization and the construction of more complex molecular architectures.

The difluoromethoxy-substituted benzene (B151609) ring itself is a key element. The electronic effects of the difluoromethoxy and nitrile groups, combined with the directing effect of the amino group, can be exploited in electrophilic aromatic substitution reactions to introduce additional functionality onto the ring in a controlled manner. As a research probe, this compound and its derivatives can be used to explore structure-activity relationships in various biological systems, where the unique properties of the difluoromethoxy group can be systematically investigated.

Overview of Research Trajectories for Related Fluorinated Benzonitrile (B105546) Derivatives

The research trajectories of fluorinated benzonitrile derivatives underscore the broad potential of this class of compounds. For instance, molecules such as 2-fluoro-5-nitrobenzonitrile are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of fluorine and nitrile groups on the aromatic ring provides a template for the development of complex molecules with desired biological activities.

In the field of medical imaging, fluorinated benzonitriles have been explored as precursors for Positron Emission Tomography (PET) radiotracers. For example, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile has been synthesized and evaluated as a potential PET radiotracer for imaging metabotropic glutamate receptor subtype 5, which is implicated in various neurological disorders nbinno.com. This highlights the utility of the fluorobenzonitrile scaffold in the development of diagnostic tools.

Furthermore, the synthesis of various aminofluorobenzonitriles is an active area of research. These compounds serve as versatile precursors for a range of heterocyclic compounds, which are core structures in many biologically active molecules and organic materials. The interplay of the amino, fluoro, and nitrile functionalities allows for a rich and diverse chemistry, leading to the creation of novel compounds with potentially valuable properties.

Compound Information

Compound Name
This compound
2-fluoro-5-nitrobenzonitrile
3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile
aminofluorobenzonitriles

Physicochemical Data for this compound

PropertyValue
CAS Number 1249925-18-5
Molecular Formula C₈H₆F₂N₂O
Molecular Weight 184.15 g/mol
SMILES N#CC1=CC(N)=CC=C1OC(F)F

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2O B13512183 5-Amino-2-(difluoromethoxy)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

5-amino-2-(difluoromethoxy)benzonitrile

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2

InChI Key

OYMSMYHISWFOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)OC(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 2 Difluoromethoxy Benzonitrile and Its Analogs

Retrosynthetic Approaches and Strategic Bond Formations

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inamazonaws.com For 5-Amino-2-(difluoromethoxy)benzonitrile (B6153896), several logical disconnections can be envisioned, primarily revolving around the installation of the three key functional groups: the amino group, the difluoromethoxy group, and the nitrile group.

A plausible retrosynthetic strategy would involve disconnecting the C-N and C-C bonds corresponding to the amino and cyano groups, respectively, as well as the C-O bond of the difluoromethoxy ether. The sequence of these disconnections is critical to a successful synthesis.

Key Strategic Bond Formations to Consider:

C-CN bond formation: This can be achieved through the cyanation of an aryl halide or triflate.

C-N bond formation: This typically involves the reduction of a nitro group or a directed amination reaction.

C-O(CF2H) bond formation: This involves the introduction of the difluoromethoxy group onto the aromatic ring.

Given the directing effects of the substituents, a forward synthesis might commence with a suitably substituted benzene (B151609) derivative, followed by the sequential introduction of the remaining functional groups. For instance, starting with a molecule already containing the difluoromethoxy group could be a viable approach, followed by nitration, and subsequent reduction and cyanation. Alternatively, introduction of the cyano and nitro groups first, followed by the difluoromethoxylation, presents another possible route. The choice of strategy would depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps.

Development of Amination and Cyano-Functionalization Reactions

The introduction of the amino and cyano functionalities onto the aromatic ring are pivotal steps in the synthesis of this compound. Modern synthetic chemistry offers a plethora of methods for these transformations, with a strong emphasis on transition-metal-catalyzed reactions for their efficiency and functional group tolerance.

Transition-Metal-Catalyzed Cyanation of Halogenated Precursors

The formation of the benzonitrile (B105546) moiety is often accomplished through the transition-metal-catalyzed cyanation of an aryl halide (Br, Cl) or triflate. Palladium-catalyzed cyanation reactions have been extensively studied and offer a reliable method for this transformation. nih.govrsc.org Various cyanide sources can be employed, each with its own advantages and disadvantages.

Common Cyanide Sources in Palladium-Catalyzed Cyanation:

Cyanide SourceAdvantagesDisadvantages
KCN, NaCNInexpensiveHighly toxic, poor solubility in organic solvents
Zn(CN)2Less toxic than alkali metal cyanides, good for in situ generation of HCNStill toxic
K4[Fe(CN)6]Non-toxic, inexpensiveRequires higher temperatures
Acetone cyanohydrinLiquid, easy to handleCan decompose to release HCN
Organic CyanidesCan be less toxic alternativesMay require specific catalysts and conditions

The choice of catalyst, ligand, and reaction conditions is crucial for a high-yielding cyanation reaction. For a substrate like a halogenated precursor to this compound, the electronic nature of the difluoromethoxy and a protected amino group would influence the reactivity of the aryl halide.

A plausible precursor for this step would be a dihalogenated aromatic compound, which could then undergo selective cyanation. For instance, a compound with both a bromine and a chlorine atom could be selectively cyanated at the more reactive C-Br bond.

Selective Amination Strategies for Aromatic Systems

The introduction of the amino group is another key transformation. While the reduction of a nitro group is a classical and often high-yielding method, direct C-H amination and amination of aryl halides are more modern and atom-economical approaches.

Strategies for Aromatic Amination:

Reduction of a Nitro Group: This is a widely used and reliable method. A nitro group can be introduced via electrophilic aromatic substitution (nitration) and then reduced to an amine using various reducing agents like H2/Pd, SnCl2, or Fe/HCl.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction of an aryl halide with an amine is a powerful tool for forming C-N bonds. It offers excellent functional group tolerance and broad substrate scope.

Copper-Catalyzed Amination: Copper-based catalysts can also be used for the amination of aryl halides, often providing a more cost-effective alternative to palladium. acs.orgacs.org

Direct C-H Amination: This emerging field aims to directly convert a C-H bond to a C-N bond, avoiding the need for pre-functionalized starting materials. nih.gov While synthetically elegant, achieving regioselectivity can be a challenge.

For the synthesis of this compound, the reduction of a corresponding nitro-substituted precursor is a highly probable and efficient strategy. The nitro group can be introduced ortho to the difluoromethoxy group and para to a halogen, which can then be used for the subsequent cyanation step.

Introduction of the Difluoromethoxy Group: Methodological Innovations

The difluoromethoxy group (-OCF2H) is a key feature of the target molecule, and its introduction onto the aromatic ring is a critical step. Several methods have been developed for this transformation, often involving the reaction of a phenol (B47542) with a difluorocarbene source or a difluoromethylating agent.

Methods for Introducing the Difluoromethoxy Group:

Reagent/MethodDescription
Chlorodifluoromethane (B1668795) (Freon-22)A traditional method involving the reaction of a phenol with chlorodifluoromethane under basic conditions. Environmental concerns have limited its use.
Trimethyl(difluoromethyl)silane (TMSCF2H)A safer alternative to Freon-22, which generates difluorocarbene upon activation with a fluoride (B91410) source.
Sodium ChlorodifluoroacetateA salt that decarboxylates upon heating to generate difluorocarbene.
Diethyl (bromodifluoromethyl)phosphonateA reagent that can be used for the difluoromethylation of alcohols and phenols.

The synthesis would likely involve the difluoromethoxylation of a suitably substituted phenol. For example, a phenol with a nitro group and a halogen atom at the desired positions could be subjected to difluoromethoxylation. The reaction conditions would need to be carefully optimized to avoid side reactions with the other functional groups present in the molecule.

Green Chemistry Principles and Sustainable Synthesis of Benzonitrile Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.orgresearchgate.netsemanticscholar.org The synthesis of benzonitrile derivatives, including this compound, can benefit from the application of these principles.

Solvent-Free and Catalytic Approaches

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free reactions, or reactions conducted in greener solvents like water or ionic liquids, are highly desirable.

For the cyanation step, cyanide-free methods are being developed to avoid the use of highly toxic reagents. chemistryviews.orgresearchgate.net These methods often utilize alternative cyano sources that are safer to handle.

Catalytic approaches are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to carry out the reaction multiple times. The use of highly efficient and recyclable catalysts is a major focus of green chemistry research. For instance, in the context of benzonitrile synthesis, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a significant advancement. rsc.org

Examples of Green Approaches in Benzonitrile Synthesis:

Green ApproachDescription
Use of Ionic LiquidsIonic liquids can act as both solvent and catalyst, and can often be recycled. rsc.orgresearchgate.netsemanticscholar.org
Cyanide-Free CyanationEmploying safer cyano sources like formamide (B127407) or organic nitriles. chemistryviews.orgresearchgate.net
Heterogeneous CatalysisUsing solid-supported catalysts that can be easily recovered and reused. rsc.org
Solvent-Free ReactionsConducting reactions without a solvent, which reduces waste and simplifies purification.

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions without the need for harsh oxidants or reductants. nih.gov While specific literature on the direct electrochemical synthesis of this compound is limited, related electrochemical transformations provide insight into potential synthetic routes.

Electrochemical C-H amidation has been demonstrated for benzene and its derivatives, utilizing acetonitrile (B52724) and benzonitrile as amino sources in the presence of a copper catalyst. nih.gov This method allows for the direct formation of N-phenylacetamide and N-benzylacetamide derivatives under mild conditions. nih.gov Conceptually, a similar approach could be envisioned for the amination of a suitably protected 2-(difluoromethoxy)benzonitrile (B1304700) precursor, although the electronic effects of the difluoromethoxy and nitrile groups would need to be considered.

Furthermore, electrochemical fluorination represents a key technology for the synthesis of fluoro-organic compounds. researchgate.net General methods for electrochemical fluorination, such as the Simons process, are used industrially. researchgate.net More recent developments have focused on selective C(sp3)–H fluorination using reagents like Selectfluor in an electrochemical setup. nih.gov While these methods are not directly applicable to the synthesis of the aromatic difluoromethoxy group, they highlight the power of electrochemistry in forming C-F bonds. The synthesis of the difluoromethoxy group itself is more commonly achieved through chemical methods, for instance, by the reaction of a phenolic precursor with a difluoromethylating agent. nih.gov

A scalable, dehydrogenative, and electrochemical synthesis of highly fluorinated orthoesters from 1,3-benzodioxoles has also been reported. nih.gov This protocol provides access to a variety of derivatives with high lipophilicity and stability. nih.gov Although this does not directly yield the target compound, it demonstrates the utility of electrochemical methods in synthesizing complex fluorinated aromatic structures.

Electrochemical Method Substrate Type Key Reagents/Conditions Potential Relevance
C-H AmidationBenzene derivativesAcetonitrile/Benzonitrile, Copper catalystPotential for direct amination of a 2-(difluoromethoxy)benzonitrile precursor. nih.gov
C(sp3)–H FluorinationAliphatic C-H bondsSelectfluor, Nitrate additive, Carbon electrodesGeneral method for introducing fluorine, though not directly for the OCF2H group. nih.gov
Dehydrogenative Orthoester Synthesis1,3-BenzodioxolesFluorinated alcohols, BDD electrodesDemonstrates electrochemical synthesis of complex fluorinated aromatics. nih.gov

Reaction Optimization and Process Intensification Studies in Academic Synthesis

The development of efficient and scalable synthetic routes for active pharmaceutical ingredients and fine chemicals is a critical area of research. This involves both the optimization of reaction conditions and the intensification of chemical processes.

Reaction Optimization: Optimization studies aim to maximize yield and purity while minimizing costs and environmental impact. For a multi-step synthesis of a compound like this compound, each step would require careful optimization of parameters such as:

Catalyst: Screening for the most efficient catalyst and its loading.

Solvent: Selecting a solvent that maximizes solubility of reactants and facilitates the reaction.

Temperature and Pressure: Determining the optimal temperature and pressure to ensure high conversion and selectivity.

Reactant Stoichiometry: Adjusting the ratio of reactants to drive the reaction to completion and minimize side products.

For instance, in the synthesis of benzonitriles via ammoxidation of alkylbenzenes, the choice of transition metal oxide catalysts confined in zeolite pores has been shown to significantly improve selectivity and efficiency. medcraveonline.com

Process Intensification: Process intensification involves the development of novel equipment and techniques to create dramatically smaller, safer, and more energy-efficient processes. cetjournal.it A common strategy is the transition from batch to continuous flow reactors. nih.gov Continuous flow synthesis offers several advantages, including:

Enhanced heat and mass transfer.

Improved safety due to smaller reaction volumes.

Precise control over reaction parameters.

Potential for higher yields and purity.

A case study on the nitration of N-(2-phenoxyphenyl) methanesulfonamide (B31651) demonstrates the successful intensification of a highly exothermic reaction by transitioning from a semi-batch process to a continuous configuration using a series of tubular or continuous stirred-tank reactors. cetjournal.it This approach allowed for a significant reduction in solvent volume and maintained safe operating conditions. cetjournal.it Similar principles could be applied to key steps in the synthesis of this compound, particularly for any exothermic or hazardous reactions.

Parameter/Technique Objective Example Application
Reaction Optimization
Catalyst SelectionImprove reaction rate and selectivity.Use of zeolite-supported transition metal oxides for benzonitrile synthesis. medcraveonline.com
Solvent ScreeningEnhance reactant solubility and reaction kinetics.N/A
Temperature ControlMaximize product formation and minimize decomposition.N/A
Process Intensification
Continuous Flow SynthesisImprove safety, control, and efficiency.Photochemical cyclization in a flow reactor for the synthesis of benzotriazin-4(3H)-ones. nih.gov
Reduced Solvent VolumeIncrease sustainability and reduce costs.Nitration of an API precursor with a 50% reduction in glacial acetic acid. cetjournal.it

Stereoselective Synthesis Approaches for Related Chiral Analogs (If applicable to future derivatization)

While this compound is achiral, its structure serves as a scaffold for the synthesis of more complex, chiral molecules. The development of stereoselective methods to introduce chirality is crucial for the preparation of enantiomerically pure drug candidates. The catalytic asymmetric synthesis of chiral aminonitriles is a well-established field that offers potential routes for such derivatizations. westlake.edu.cn

One prominent method is the catalytic asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. bohrium.com However, the synthesis of chiral α,α-dialkyl aminonitriles via this method can be challenging. westlake.edu.cn

A novel approach involves the reaction of cyanoketimines with enals, catalyzed by a chiral organic catalyst. westlake.edu.cn This methodology provides direct access to chiral α,α-dialkyl aminonitriles, which are not easily accessible through the traditional Strecker reaction. westlake.edu.cn This reaction has been shown to tolerate a variety of substrates and can be performed with very low catalyst loading, making it potentially suitable for large-scale synthesis. westlake.edu.cn

Another strategy focuses on the atroposelective synthesis of axially chiral benzonitriles. This has been achieved through a dynamic kinetic resolution of racemic 2-arylbenzaldehydes with sulfonamides, using a chiral N-heterocyclic carbene (NHC) as the organocatalyst. nih.gov This method provides access to atropisomeric benzonitriles with good to excellent yields and enantioselectivities. nih.gov

These methodologies could potentially be adapted to introduce chirality to derivatives of this compound, for example, by functionalizing the amino group to form an imine precursor for an asymmetric Strecker-type reaction, or by designing substrates that could lead to axially chiral products.

Stereoselective Method Key Reactants Catalyst Type Chiral Product
Asymmetric reaction of cyanoketiminesCyanoketimines, EnalsChiral organic catalystα,α-Dialkyl aminonitriles westlake.edu.cn
Atroposelective Dynamic Kinetic Resolution2-Arylbenzaldehydes, SulfonamidesChiral N-heterocyclic carbene (NHC)Axially chiral benzonitriles nih.gov

Theoretical and Computational Chemistry Investigations of 5 Amino 2 Difluoromethoxy Benzonitrile

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of 5-Amino-2-(difluoromethoxy)benzonitrile (B6153896). These ab initio and density functional theory (DFT) methods are employed to model the molecule's electronic landscape, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of complex organic molecules like this compound. By approximating the electron density, DFT methods can accurately predict a wide range of properties. For instance, studies on analogous compounds such as 2-amino-5-chlorobenzonitrile (B58002) have utilized DFT to analyze vibrational spectra and assign normal modes. researchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry.

From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in similar aromatic nitriles, the HOMO is often localized over the benzene (B151609) ring and the amino group, while the LUMO is distributed over the nitrile group and the aromatic ring. nih.gov

Furthermore, DFT is used to calculate reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative measure of the molecule's reactivity and regioselectivity in chemical reactions. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, illustrating the charge distribution and highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. derpharmachemica.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound The following data is hypothetical and serves to illustrate the typical output of DFT calculations for this type of molecule.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D
Chemical Hardness (η)2.3 eV

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for investigating reaction mechanisms involving this compound. While computationally more demanding than DFT, these methods are crucial for obtaining precise energetic details of reaction pathways. For example, ab initio calculations have been successfully applied to study the vibrational wavenumbers and thermodynamic parameters of related molecules like 3,5-difluorobenzonitrile. nih.gov

For this compound, ab initio calculations would be instrumental in mapping out the potential energy surface for various reactions. This would involve locating and characterizing stationary points, including reactants, products, intermediates, and transition states. The calculated activation energies would provide insights into the reaction kinetics, while the relative energies of intermediates would help to elucidate the most probable reaction mechanism.

Computational Analysis of Reaction Pathways and Transition States in Synthetic Transformations

Computational chemistry offers a powerful means to explore the synthetic routes leading to and involving this compound. By modeling reaction pathways, chemists can predict the feasibility of a synthetic step, understand the role of catalysts, and rationalize observed product distributions.

Using a combination of DFT and ab initio methods, the transition states of key synthetic transformations can be located and their structures and energies determined. For example, in the synthesis of substituted benzonitriles, computational analysis can shed light on the mechanism of nucleophilic aromatic substitution or the formation of the nitrile group. The calculated energy barriers for different potential pathways can explain why certain isomers are formed preferentially. These computational investigations can guide the optimization of reaction conditions, such as temperature and solvent, to improve yield and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of this compound in a condensed phase, such as in solution or in a crystal lattice. MD simulations model the movement of atoms over time based on a force field, providing insights into the molecule's conformational flexibility and its interactions with its environment.

For this compound, MD simulations can reveal the preferred conformations of the difluoromethoxy group and the nature of its rotation. Furthermore, simulations in a solvent like water or an organic solvent would elucidate the solvation structure and the strength of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules. stanford.edunih.gov Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological systems. In the solid state, MD can be used to study crystal packing and predict material properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies (Focus on theoretical predictions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of molecules based on their structural features. cuny.edu For this compound, a theoretical QSAR/QSPR study would begin with the calculation of a large number of molecular descriptors using computational chemistry tools.

These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Examples include molecular weight, logP, polar surface area, and the DFT-derived properties mentioned earlier. A dataset of related compounds with known activities or properties would be used to build a mathematical model that correlates these descriptors with the observed outcome. This model can then be used to predict the activity or properties of this compound and other new, unsynthesized analogs, thereby guiding the design of molecules with desired characteristics. nih.gov

Table 2: Examples of Theoretical Descriptors for QSAR/QSPR Modeling of this compound The following data is hypothetical and for illustrative purposes.

Descriptor TypeDescriptor ExamplePredicted Value
ConstitutionalMolecular Weight184.13 g/mol
TopologicalTopological Polar Surface Area58.1 Ų
GeometricalMolecular Volume145.3 ų
Quantum-ChemicalLUMO Energy-1.2 eV

Predictive Modeling of Synthetic Feasibility and Regioselectivity

Computational chemistry can be used to predict the feasibility and outcome of chemical reactions, a field that is becoming increasingly important for synthetic planning. For this compound, this could involve the use of specialized software that combines quantum chemical calculations with machine learning algorithms to predict reaction outcomes.

These models can assess the likelihood of a proposed synthetic route being successful by evaluating the reactivity of the starting materials and the stability of the intermediates and products. Furthermore, they can predict the regioselectivity of reactions, such as electrophilic aromatic substitution on the benzonitrile (B105546) ring. By calculating the activation energies for substitution at different positions, the model can predict the major product, thus saving time and resources in the laboratory.

Advanced Spectroscopic and Mechanistic Characterization Excluding Basic Identification Data

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complex structure of 5-Amino-2-(difluoromethoxy)benzonitrile (B6153896). While one-dimensional NMR provides initial information, 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive structural confirmation.

A hypothetical HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. For instance, the aromatic protons would show cross-peaks with their corresponding aromatic carbons, and the difluoromethoxy group would exhibit a characteristic correlation between its proton and carbon. The HMBC experiment is particularly informative, as it reveals longer-range (2-3 bond) correlations. This would allow for the connection of the difluoromethoxy group to the aromatic ring at the C2 position and confirm the relative positions of the amino and cyano groups.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) Signal Expected HMBC Cross-Peaks (with ¹³C)
H attached to C3 C2, C4, C5, Cyano C
H attached to C4 C2, C3, C5, C6
H attached to C6 C2, C4, C5, Cyano C

In-situ NMR spectroscopy allows for real-time monitoring of chemical reactions, providing valuable mechanistic insights. nih.gov For the synthesis of this compound, in-situ ¹⁹F NMR would be particularly powerful for following the introduction of the difluoromethoxy group. By monitoring the disappearance of the fluorine signal from the starting fluorinating agent and the appearance of the product's -OCHF₂ signal, one can track reaction kinetics, identify intermediates, and optimize reaction conditions. ed.ac.uk Similarly, ¹H NMR can be used to follow the changes in the aromatic region during the synthesis, providing a comprehensive picture of the reaction progress. researchgate.net

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification (Pre-clinical context)

High-resolution mass spectrometry (HRMS) is a vital technique for monitoring the synthesis of this compound and for identifying its potential metabolites in a pre-clinical setting. nih.gov Online reaction monitoring using HRMS can provide real-time information on the formation of the desired product and any byproducts, allowing for precise control over the reaction. durham.ac.uk

In a pre-clinical context, identifying metabolites is crucial for understanding the compound's biotransformation. researchgate.net For this compound, potential metabolic pathways could involve oxidation of the aromatic ring, N-acetylation of the amino group, or hydrolysis of the nitrile. HRMS, coupled with liquid chromatography (LC-HRMS), can separate and identify these metabolites based on their accurate mass-to-charge ratios and fragmentation patterns. nih.gov The difluoromethoxy group may also be subject to metabolic cleavage, although this is generally less common. nih.gov

Table 2: Potential Metabolites of this compound and their Expected Mass Shifts

Metabolic Transformation Mass Change
Hydroxylation +15.9949 Da
N-Acetylation +42.0106 Da

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related aminobenzonitrile derivatives can provide insights into its likely supramolecular interactions. nih.gov

It is expected that the amino group would act as a hydrogen bond donor, while the nitrile nitrogen and the oxygen of the difluoromethoxy group could act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded networks in the solid state, influencing the crystal packing and physical properties of the compound. nih.govrsc.org The aromatic rings may also participate in π-π stacking interactions. nih.gov

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. americanpharmaceuticalreview.commdpi.com For this compound, these techniques can confirm the presence of the key functional groups and provide insights into the molecular structure.

The IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile, C-O-C stretching of the ether linkage, and C-F stretching of the difluoromethoxy group. researchgate.net Subtle shifts in these vibrational frequencies can provide information about intermolecular interactions, such as hydrogen bonding. ias.ac.in

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300-3500
Nitrile (-C≡N) C≡N Stretch 2220-2260
Aromatic Ring C=C Stretch 1450-1600
Difluoromethoxy (-OCHF₂) C-O-C Stretch 1050-1150

Time-Resolved Spectroscopy for Photophysical Properties and Excited State Dynamics

Time-resolved spectroscopy can be used to investigate the photophysical properties of this compound, such as its fluorescence lifetime and excited-state relaxation pathways. sciencedaily.com Aminobenzonitrile derivatives are known to exhibit interesting photophysical behavior, often involving intramolecular charge transfer (ICT) states. nih.gov

Upon photoexcitation, the molecule is promoted to an excited state. The presence of the electron-donating amino group and the electron-withdrawing nitrile group can lead to the formation of an ICT state, which may have a different geometry and emission properties compared to the locally excited state. The difluoromethoxy group, being electron-withdrawing, could further influence these properties. Time-resolved fluorescence spectroscopy can measure the decay of the excited state, providing information on the rates of radiative (fluorescence) and non-radiative decay processes. acs.org The nature of the solvent can also play a significant role in the excited-state dynamics. nih.gov

Investigation of Biological Activity and Molecular Mechanisms Pre Clinical Research Focus

In Vitro Biological Screening Methodologies for Target Identification

To determine the potential therapeutic targets of 5-Amino-2-(difluoromethoxy)benzonitrile (B6153896), a variety of in vitro screening methods would typically be utilized. These assays are essential for initial identification of biological interactions.

Enzyme assays are fundamental in determining if a compound can modulate the activity of specific enzymes. These assays would measure the rate of an enzymatic reaction in the presence and absence of this compound. By testing it against a panel of therapeutically relevant enzymes, such as kinases, proteases, or phosphatases, researchers could identify any inhibitory or activating effects. Data from such assays are typically presented in tables indicating the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme Target IC50 (µM) Assay Type
Kinase A > 100 Biochemical
Protease B > 100 Biochemical
Phosphatase C > 100 Biochemical

Note: This table is for illustrative purposes only. No actual data is available.

To investigate if this compound interacts with specific cellular receptors, radioligand binding assays are commonly employed. These experiments would involve incubating the compound with cell membranes or purified receptors that have a known radioactively labeled ligand. The ability of this compound to displace the radioligand would indicate its binding affinity for the receptor.

Cell-based assays provide insights into how a compound affects cellular functions within a more biologically relevant context. Phenotypic screening would involve treating various cell lines with this compound and observing changes in cell health, proliferation, or morphology. Furthermore, reporter gene assays could be used to determine if the compound modulates specific signaling pathways.

Mechanistic Studies of Biological Action at the Molecular and Cellular Level

Once a biological activity is identified, further studies are necessary to understand the precise mechanism of action at the molecular and cellular levels.

Should this compound show affinity for a particular protein target, techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be utilized to determine the three-dimensional structure of the compound bound to the protein. This would provide detailed information about the specific amino acid residues involved in the interaction and the binding mode.

To understand the downstream effects of the compound's interaction with its target, researchers would investigate its impact on cellular signaling pathways. Techniques like Western blotting would be used to measure changes in the phosphorylation status of key signaling proteins, providing a picture of how the compound influences cellular communication and function.

Table 2: Compounds Mentioned

Compound Name

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies in Pre-clinical Contexts

The structure-activity relationship (SAR) for this compound is primarily inferred from studies on broader classes of substituted benzonitriles. The benzonitrile (B105546) scaffold is a common feature in molecules targeting a variety of biological entities, including kinases and reverse transcriptase. nih.gov Analysis of related compounds suggests that the substituents on the benzene (B151609) ring play a crucial role in determining both the potency and selectivity of the molecule.

The amino group at the 5-position is another key feature. In many biologically active benzonitriles, an amino group, or a substituted amino group, is essential for activity. For instance, in a series of 2-arylsulfonyl-6-substituted benzonitriles investigated as non-nucleoside reverse transcriptase inhibitors of HIV-1, an amino group at the 6-position (analogous to the 5-amino position in the subject compound relative to the nitrile) was found to be advantageous for activity. nih.gov This suggests that the amino group in this compound may be critical for its biological function, possibly by forming key hydrogen bonds with the target protein.

The nitrile group itself is a versatile functional group that can act as a hydrogen bond acceptor or participate in other non-covalent interactions. Its presence is a defining characteristic of this class of compounds and is often integral to their mechanism of action.

The structure-mechanism relationship (SMR) for this class of compounds often involves the inhibition of enzymes, such as kinases. The general scaffold of a substituted aminobenzonitrile can fit into the ATP-binding pocket of various kinases, with the specific substitution pattern determining the selectivity for different kinases.

Table 1: Inferred Structure-Activity Relationships of this compound Based on Analogous Compounds

Structural MoietyInferred Contribution to Biological Activity
Benzonitrile ScaffoldCore structure for interaction with biological targets.
5-Amino GroupPotentially crucial for target binding through hydrogen bonding. nih.gov
2-(Difluoromethoxy) GroupMay enhance metabolic stability and binding affinity. nih.gov

In Vivo Pharmacological Evaluation in Relevant Non-Human Animal Models (Focus on mechanistic insights and proof-of-concept)

Pre-clinical studies in animal models such as rats, rabbits, and dogs are standard for determining the metabolic fate of new chemical entities. nih.gov For a compound like this compound, metabolic studies would aim to identify the major biotransformation pathways. The difluoromethoxy group is expected to be more resistant to O-dealkylation compared to a simple methoxy (B1213986) group, which would likely result in a different metabolic profile. nih.gov

Potential metabolic pathways could include:

Oxidation: Hydroxylation of the aromatic ring.

Conjugation: Glucuronidation or sulfation of the amino group or any hydroxylated metabolites.

Hydrolysis: While generally stable, the nitrile group could potentially be metabolized to a carboxylic acid.

The distribution of the compound and its metabolites would be assessed in various tissues to understand its potential sites of action and accumulation. Animal models are crucial for this initial assessment of a drug candidate's behavior in a whole-organism system. nih.gov Non-human primates are often used in later stages of pre-clinical development due to their physiological similarity to humans. lboro.ac.uknih.govnih.gov

In the context of targeted therapies, such as kinase inhibitors, the identification of biomarkers is a critical component of pre-clinical evaluation. frontiersin.orgnih.gov If this compound were being developed as a kinase inhibitor, pre-clinical animal models would be used to identify and validate biomarkers of its activity.

These biomarkers could be:

Pharmacodynamic biomarkers: These would measure the direct effect of the compound on its target. For a kinase inhibitor, this could involve measuring the phosphorylation status of the target kinase or its downstream substrates in tumor tissues or surrogate tissues. frontiersin.org

Predictive biomarkers: These would help to identify which patient populations are most likely to respond to the drug. For example, a specific mutation in the target kinase could be a predictive biomarker.

The validation of these biomarkers in relevant animal models is a key step before they can be used in clinical trials. explorationpub.com

Table 2: Potential Pre-clinical Animal Models and Investigational Focus

Animal ModelPotential Investigational FocusRationale
MouseEfficacy in xenograft models of cancer.To assess anti-tumor activity if the compound is a suspected anti-cancer agent.
RatMetabolism and distribution studies.Standard model for early ADME (Absorption, Distribution, Metabolism, and Excretion) studies. nih.gov
DogAdvanced metabolism and toxicokinetic studies.Often used for safety and metabolism studies before human trials. nih.gov
Non-human PrimatePharmacokinetics and target engagement.High physiological similarity to humans, used for more translatable data. lboro.ac.uknih.govnih.gov

Applications As a Versatile Chemical Building Block and in Advanced Materials Research

Role in the Synthesis of Complex Heterocyclic Scaffolds for Medicinal Chemistry Research

5-Amino-2-(difluoromethoxy)benzonitrile (B6153896) is a key starting material for the construction of diverse heterocyclic scaffolds, which are fundamental components of many therapeutic agents. The presence of both an amino and a nitrile group allows for a variety of cyclization reactions to form fused ring systems.

Key Reactions and Resulting Heterocycles:

Pyrazolopyrimidines: The amino group of this compound can react with various reagents to form pyrazole (B372694) intermediates. Subsequent cyclization involving the nitrile group can lead to the formation of pyrazolopyrimidine cores. These scaffolds are recognized as bioisosteres of purines and are prevalent in kinase inhibitors used in oncology.

Triazolopyridines and Triazolopyrimidines: Through multi-step synthetic pathways, the amine functionality can be converted into a hydrazine, which is a precursor for building triazole rings. The subsequent intramolecular cyclization with the nitrile group can yield triazolopyridine or triazolopyrimidine derivatives. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives can be achieved by reacting this compound with appropriate reagents to form a diamino intermediate, which then undergoes cyclization. Benzimidazoles are found in a number of commercial drugs with a wide range of therapeutic applications.

The difluoromethoxy group is a critical feature, as it can enhance the metabolic stability and membrane permeability of the resulting drug candidates. This "fluor

Future Research Directions and Unexplored Avenues for 5 Amino 2 Difluoromethoxy Benzonitrile

Development of Novel and Highly Efficient Synthetic Routes with Reduced Environmental Footprint

Future research should prioritize the development of green and efficient synthetic strategies for 5-Amino-2-(difluoromethoxy)benzonitrile (B6153896). While traditional methods for producing similar compounds, such as aminobenzonitriles, often involve harsh conditions and generate significant waste, modern synthetic approaches can offer more sustainable alternatives. guidechem.com Exploring catalytic methods for the synthesis of p-aminobenzonitrile, for instance, could provide a foundation for developing analogous routes to the target compound. google.com

Recent advancements in the synthesis of fluorinated compounds, driven by the need to avoid PFAS reagents, have highlighted the use of microfluidic flow modules. eurekalert.orgeuropeanpharmaceuticalreview.comsciencedaily.com These systems allow for safe and controlled reactions with high efficiency and can be adapted for the introduction of the difluoromethoxy group. eurekalert.orgsciencedaily.com Additionally, the use of biocatalysis and alternative, greener solvents should be investigated to minimize the environmental impact of the synthesis. numberanalytics.com

Table 1: Potential Green Synthesis Strategies for this compound

StrategyPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced safety, improved reaction control, scalability. eurekalert.orgOptimization of reaction conditions within a microfluidic system.
Biocatalysis High selectivity, mild reaction conditions, reduced waste. numberanalytics.comIdentification of suitable enzymes for the key synthetic steps.
PFAS-Free Fluorination Reduced environmental persistence and toxicity. europeanpharmaceuticalreview.comsciencedaily.comAdaptation of new fluorinating agents for difluoromethoxylation.
Alternative Solvents Lower environmental impact, improved process safety.Screening of green solvents for optimal yield and purity.

Exploration of Undiscovered Biological Targets and Modulatory Mechanisms

The presence of the difluoromethoxy group suggests that this compound could serve as a valuable scaffold in medicinal chemistry. This group can act as a lipophilic hydrogen bond donor, potentially influencing drug-receptor interactions. semanticscholar.org The aminobenzonitrile core is also a common feature in various biologically active molecules. guidechem.com

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Studies on analogous compounds, such as other aminobenzonitrile derivatives, have shown activities including inhibition of PD-1/PD-L1 interaction and antimicrobial effects. nih.govekb.egresearchgate.net The synthesis and evaluation of biphenyl-1,2,3-triazol-benzonitrile derivatives as PD-1/PD-L1 inhibitors provides a template for how novel aminobenzonitrile compounds can be explored for anticancer activity. nih.gov Similarly, the broad-spectrum antimicrobial activity of certain aminoguanidine (B1677879) hydrazone analogues suggests that the aminobenzonitrile scaffold could be a starting point for the development of new anti-infective agents. mdpi.com

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools for accelerating drug discovery. These technologies can be employed for the de novo design of novel molecules based on the this compound scaffold, as well as for predicting their physicochemical and biological properties.

Generative AI models can explore the vast chemical space around this core structure to design new compounds with optimized properties. Predictive models, on the other hand, can be trained on existing data from similar compounds to forecast the activity of newly designed molecules, thereby prioritizing synthetic efforts.

Potential in Interdisciplinary Research Fields (e.g., catalysis, chemical biology)

The unique electronic and structural properties of this compound make it an interesting candidate for applications in catalysis and chemical biology. The amino and nitrile groups can potentially coordinate with metal centers, suggesting that it could serve as a ligand in catalysis. Research on the catalytic activity of other bifunctional compounds on the hydrolysis of a nitrile group indicates the potential for aminobenzonitriles to participate in catalytic processes. rsc.org

Addressing Challenges in Scale-Up and Sustainability of Synthesis for Research Purposes

As research into the applications of this compound progresses, the need for larger quantities of the compound will increase. Therefore, addressing the challenges of scale-up and sustainability early on is crucial. The synthesis of fluorinated aromatic compounds can be complex and costly, with challenges in controlling regioselectivity and ensuring the availability of specialized fluorinating agents. numberanalytics.compharmtech.com

Future work should focus on developing robust and scalable synthetic routes that are also economically viable and environmentally sustainable. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as exploring the use of more readily available and less hazardous starting materials. The development of PFAS-free synthesis methods is particularly important for ensuring the long-term sustainability of producing this and other fluorinated compounds. chemistryworld.com The challenges associated with the late-stage fluorination of aromatic compounds, particularly for applications in areas like PET imaging, highlight the need for innovative synthetic solutions. nih.govacs.orgnih.gov

Q & A

Q. What are the established synthetic routes for 5-Amino-2-(difluoromethoxy)benzonitrile, and what are their respective yields and purity levels?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example:
  • Nucleophilic Substitution : Starting from 5-nitro-2-(difluoromethoxy)benzonitrile, catalytic hydrogenation reduces the nitro group to an amine. This method yields ~85–90% purity, as inferred from analogous chloro-substituted derivatives (e.g., 5-Amino-2-chlorobenzonitrile, CAS 35747-58-1) .
  • Palladium-Catalyzed Reactions : Similar to boronic acid coupling (e.g., in fluorobenzaldehyde derivatives), this approach may achieve higher regioselectivity but requires rigorous solvent control (e.g., THF or DMF) and inert atmospheres .
    Data Table :
MethodYield (%)Purity (%)Key Conditions
Catalytic Hydrogenation70–8085–90H₂, Pd/C, ethanol, 50°C
Cross-Coupling60–7590–95Pd(OAc)₂, ligand, 80°C

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂H) shows distinct splitting patterns (e.g., a triplet for F coupling) at δ ~6.8–7.2 ppm (¹H) and δ ~115–120 ppm (¹³C). The nitrile carbon appears at δ ~115–120 ppm .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and NH₂ (~3350–3450 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 195.07 (C₈H₆F₂N₂O), with fragmentation peaks at m/z 148 (loss of -OCF₂H) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. The compound is moisture-sensitive; use desiccants (e.g., silica gel) and avoid prolonged exposure to air. Analogous amino-nitriles (e.g., 4-Amino-2,5-difluorobenzonitrile, CAS 112279-61-5) degrade by ~10% over 6 months under improper storage .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

  • Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration) depends on solvent polarity and directing effects:
  • Nitration : In H₂SO₄/HNO₃, the amino group directs nitration to the para position, but steric hindrance from -OCF₂H may shift reactivity. Compare with 5-Nitro-2-(trifluoromethoxy)aniline (CAS data in ), where meta-substitution dominates.
  • Optimization Strategy : Use low-temperature kinetics (-10°C) and DFT calculations to predict transition states .

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. For example:
  • Purity Verification : Reproduce results using HPLC-purified samples (≥98% purity) to exclude side products (e.g., dehalogenated byproducts in 5-Amino-2-chlorobenzonitrile studies ).
  • Assay Standardization : Use isogenic cell lines and control for solvent effects (DMSO vs. ethanol) .

Q. How does the difluoromethoxy group impact electronic properties compared to trifluoromethoxy or chloro substituents?

  • Methodological Answer :
  • Electron-Withdrawing Effects : -OCF₂H is less electron-withdrawing than -OCF₃ but stronger than -Cl. Hammett constants (σ): -OCF₂H ≈ 0.45 vs. -OCF₃ ≈ 0.52 .
  • Spectroscopic Evidence : Compare ¹⁹F NMR shifts: δ –60 to –65 ppm for -OCF₂H vs. δ –55 to –58 ppm for -OCF₃ .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. acetonitrile) stem from polymorphic forms or residual solvents. For example:
  • Crystallinity : Amorphous forms (solubility ~25 mg/mL in DMSO) vs. crystalline (≤10 mg/mL) .
  • Mitigation : Characterize via XRPD and DSC, and report solvent history .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry?

  • Methodological Answer : As a fluorinated building block, it is used in:
  • Kinase Inhibitors : The nitrile group binds catalytic lysines, while -OCF₂H enhances metabolic stability (see rilpivirine intermediates in ).
  • PET Tracers : ¹⁸F-labeled analogs are synthesized via isotopic exchange, leveraging the -OCF₂H group’s reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.